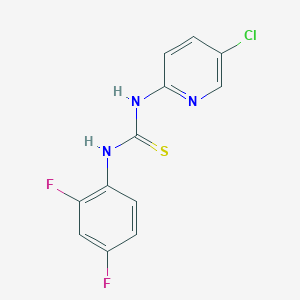
2-tert-butyl-N-ethyl-N-phenylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-ethyl-N-phenylisonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a phenyl group attached to the isonicotinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-N-ethyl-N-phenylisonicotinamide typically involves the reaction of isonicotinic acid with tert-butylamine, ethylamine, and phenylamine under specific conditions. The process generally includes:
Amidation Reaction: Isonicotinic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amine Addition: The acid chloride is then reacted with tert-butylamine, ethylamine, and phenylamine in the presence of a base such as triethylamine to form the desired isonicotinamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-tert-butyl-N-ethyl-N-phenylisonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-N-ethyl-N-phenylisonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-phenylisonicotinamide: Lacks the tert-butyl and ethyl groups, resulting in different chemical properties.
2-tert-butylisonicotinamide: Lacks the ethyl and phenyl groups, affecting its reactivity and applications.
N-ethylisonicotinamide: Lacks the tert-butyl and phenyl groups, leading to variations in its biological activity.
Uniqueness: 2-tert-butyl-N-ethyl-N-phenylisonicotinamide is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-tert-butyl-N-ethyl-N-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-5-20(15-9-7-6-8-10-15)17(21)14-11-12-19-16(13-14)18(2,3)4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBISVSVGOLLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
![2-[3-(dimethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5788906.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)

![N-(furan-2-ylmethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5788927.png)

![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5788939.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)
![methyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5788958.png)
![2-(2,5-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5788974.png)
![1-benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B5788982.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5788985.png)
